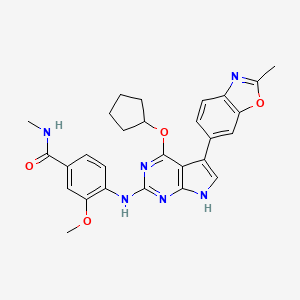
Centrinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Centrinone is a selective and reversible inhibitor of polo-like kinase 4 (PLK4), a serine/threonine protein kinase that plays a critical role in centriole duplication during the cell cycle . By inhibiting PLK4, this compound effectively disrupts the formation of centrosomes, which are essential for proper cell division and genomic stability .
Applications De Recherche Scientifique
Centrinone has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mécanisme D'action
Centrinone exerts its effects by selectively inhibiting PLK4, a key regulator of centriole duplication. By binding to the active site of PLK4, this compound prevents its catalytic activity, leading to the depletion of centrosomes in cells . This disruption of centrosome formation results in cell cycle arrest, particularly in the G1 phase, and can induce apoptosis in cancer cells . The molecular targets and pathways involved in this compound’s mechanism of action include the PLK4 signaling pathway and the regulation of centrosome-associated proteins .
Safety and Hazards
Orientations Futures
Centrinone plays an essential role in epithelial cancers and should be further explored as a potential biomarker and/or therapeutic target . Continued detailed exploration of available and next-generation PLK4 inhibitors may provide a new dimension for novel cancer therapeutics following successful clinical trials .
Analyse Biochimique
Biochemical Properties
Centrinone functions by inhibiting PLK4, thereby preventing centriole duplication. It exhibits a high affinity for PLK4 with a Ki of 0.16 nM . The compound interacts with various centrosomal proteins, including centriolar and pericentriolar material markers, leading to centrosome depletion in treated cells . This interaction is crucial for its role in disrupting the normal cell cycle and inducing cell cycle arrest.
Cellular Effects
This compound has profound effects on cellular processes. It causes centrosome depletion, leading to a senescence-like G1 arrest in normal cells through a p53-dependent mechanism . In cancer cells, this compound treatment results in growth arrest, morphological aberrations, and cell death . The compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of PLK4 and its downstream targets .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the ATP-binding site of PLK4, inhibiting its kinase activity . This inhibition prevents the phosphorylation of substrates necessary for centriole duplication, leading to centrosome depletion . The compound also affects the expression of cell cycle-related proteins, such as Cyclin A2, Cyclin B1, and Cyclin-dependent kinase 1 (CDK1), contributing to cell cycle arrest .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound’s effects are time-dependent. Short-term exposure leads to a progressive reduction in centrosome numbers, while long-term treatment results in irreversible centrosome loss and cell cycle arrest . The compound is stable under experimental conditions, and its degradation products do not interfere with its biological activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. Low doses inhibit centriole duplication without causing significant toxicity, while higher doses lead to centrosome depletion and cell death . Toxic effects, such as weight loss and organ damage, have been observed at very high doses, indicating a threshold for safe administration .
Metabolic Pathways
This compound is involved in metabolic pathways related to cell cycle regulation and centrosome biogenesis. It interacts with enzymes and cofactors that regulate centriole duplication and cell division . The compound’s inhibition of PLK4 disrupts these pathways, leading to altered metabolic flux and changes in metabolite levels .
Transport and Distribution
Within cells, this compound is transported and distributed to centrosomes, where it exerts its inhibitory effects . The compound interacts with transporters and binding proteins that facilitate its localization to centrosomes . This targeted distribution is essential for its function in centrosome depletion and cell cycle arrest.
Subcellular Localization
This compound localizes primarily to centrosomes, where it inhibits PLK4 activity . The compound’s subcellular localization is directed by targeting signals and post-translational modifications that ensure its accumulation at centrosomes . This precise localization is critical for its effectiveness in disrupting centriole duplication and inducing cell cycle arrest.
Méthodes De Préparation
Centrinone is synthesized through a series of chemical reactions that involve the formation of its core structure and subsequent functionalization. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized using a combination of organic reactions, including condensation and cyclization reactions.
Functionalization: The core structure is then functionalized with various substituents to enhance its selectivity and potency as a PLK4 inhibitor.
Industrial production methods for this compound involve optimizing these synthetic routes to achieve high yields and purity. This often includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .
Analyse Des Réactions Chimiques
Centrinone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound, leading to the formation of reduced derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .
Comparaison Avec Des Composés Similaires
Centrinone is unique among PLK4 inhibitors due to its high selectivity and potency. Similar compounds include:
CFI-400945: Another PLK4 inhibitor with anticancer properties, but with a different chemical structure and selectivity profile.
This compound’s uniqueness lies in its ability to selectively inhibit PLK4 without affecting other kinases, making it a valuable tool for studying centriole duplication and a promising candidate for cancer therapy .
Propriétés
IUPAC Name |
2-[2-fluoro-4-[(2-fluoro-3-nitrophenyl)methylsulfonyl]phenyl]sulfanyl-5-methoxy-N-(5-methyl-1H-pyrazol-3-yl)-6-morpholin-4-ylpyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25F2N7O6S2/c1-15-12-21(33-32-15)29-24-23(40-2)25(34-8-10-41-11-9-34)31-26(30-24)42-20-7-6-17(13-18(20)27)43(38,39)14-16-4-3-5-19(22(16)28)35(36)37/h3-7,12-13H,8-11,14H2,1-2H3,(H2,29,30,31,32,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJSKDRCUMVWKF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)NC2=C(C(=NC(=N2)SC3=C(C=C(C=C3)S(=O)(=O)CC4=C(C(=CC=C4)[N+](=O)[O-])F)F)N5CCOCC5)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25F2N7O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
633.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

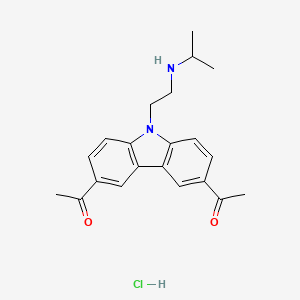
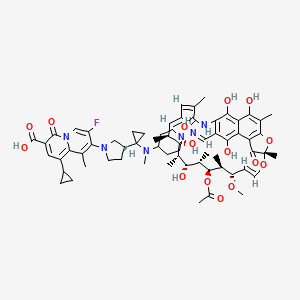

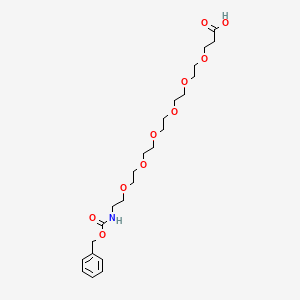
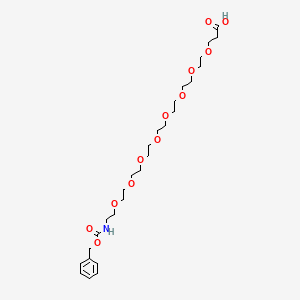



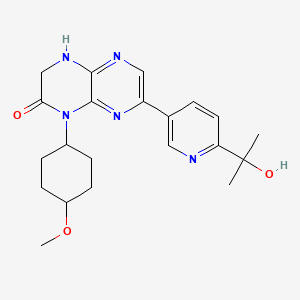
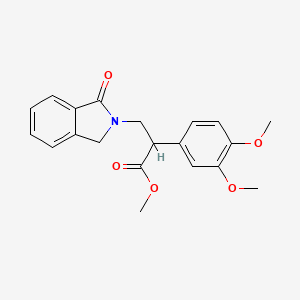
![4-methyl-2-[4-(trifluoromethyl)phenyl]-N-[2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylethyl]-1,3-thiazole-5-carboxamide](/img/structure/B606529.png)
